molecular formula C21H18ClN3OS B11557370 (2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11557370
M. Wt: 395.9 g/mol
InChI Key: DQEXNQZSBKWERS-OEAKJJBVSA-N
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Description

3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes a thiourea group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with phenylthiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-CHLOROPHENYL)METHOXY]BENZALDEHYDE: Shares a similar structure but lacks the thiourea group.

    1-PHENYLTHIOUREA: Contains the thiourea group but lacks the chlorophenyl and methoxyphenyl groups.

Uniqueness

3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

1-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C21H18ClN3OS/c22-20-9-5-4-6-17(20)15-26-19-12-10-16(11-13-19)14-23-25-21(27)24-18-7-2-1-3-8-18/h1-14H,15H2,(H2,24,25,27)/b23-14+

InChI Key

DQEXNQZSBKWERS-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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